This compound can be synthesized through various methods, primarily involving the Biginelli reaction—a well-established multi-component reaction that combines an aldehyde, a β-dicarbonyl compound, and urea or thiourea. Dihydropyrimidines, including this compound, are classified under heterocyclic compounds due to their cyclic structure containing nitrogen atoms.
The synthesis of 5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one can be effectively achieved using a modified Biginelli reaction. This method typically involves:
The general procedure involves heating the mixture, which facilitates the formation of the dihydropyrimidinone structure through condensation and cyclization reactions.
The molecular formula for 5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one is . Its structure features:
Spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) provide insights into its structural characteristics:
5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one is versatile in chemical reactions. Key reactions include:
The mechanism of action for compounds like 5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one often involves:
Data from pharmacological studies indicate that derivatives of dihydropyrimidines exhibit significant activity against various biological targets, including antimicrobial and anticancer properties .
The physical properties of 5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one include:
Chemical properties include:
5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one serves several important roles in scientific research:
The compound’s structural framework combines a partially reduced pyrimidine ring with ketone and thioether functionalities. X-ray crystallography of analogous 5-acetyl DHPMs reveals a slightly puckered boat conformation in the dihydropyrimidine ring, with the 4-aryl substituent adopting a pseudo-axial orientation [3]. This conformation creates chiral centers at C4 and C6, making enantiomeric separation feasible via advanced chromatographic techniques such as teicoplanin aglycone (TAG)-based chiral stationary phases [3].
Spectroscopic signatures provide critical insights into its bonding environment:
Table 1: Chemical Identity of 5-Acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one
Property | Value |
---|---|
IUPAC Name | 5-Acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one |
Molecular Formula | C7H10N2O2S |
Molecular Weight | 186.23 g/mol |
PubChem CID | 147486073 |
Melting Point | 128–129°C (derivatives) |
TLC Rf | 0.52 (Benzene:EtOAc, 7:3) |
The acetyl group at C5 enhances enolization potential and serves as an electrophilic site for nucleophilic additions or condensations. Meanwhile, the methylsulfanyl group at C2 acts as a superior leaving group compared to thiol or alkoxy substituents, enabling nucleophilic displacement by amines, hydrazines, or azides to generate structurally diverse libraries [2] [7]. This reactivity underpins its role as a synthon for bioactive molecules, such as A2B adenosine receptor antagonists and urease inhibitors with IC50 values reaching micromolar ranges [7] [3].
Table 2: Key Spectroscopic Data for Representative Derivatives
Proton Position | 1H NMR (δ ppm) | Carbon Position | 13C NMR (δ ppm) |
---|---|---|---|
C6-CH3 | 2.15–2.24 | C=O (acetyl) | 194.67–194.98 |
SCH3 | 2.24–2.28 | C=N | 173.00–173.59 |
C4-H | 5.20–5.30 | C4 | 53.62–55.48 |
N-H | 10.20–10.28 | COCH3 | 30.03–30.31 |
Dihydropyrimidinones (DHPMs) gained prominence with Pietro Biginelli’s 1893 discovery of the three-component condensation of aldehydes, urea/thiourea, and β-keto esters. However, classical Biginelli reactions focused predominantly on 5-ester DHPMs (e.g., monastrol), leaving 5-acetyl analogs underexplored until the late 20th century [2] [8]. The resurgence of multicomponent reaction (MCR) methodologies in the 2000s, driven by demands for molecular diversity in drug discovery, enabled systematic access to 5-acetyl DHPMs. Kappe’s seminal work on DHPMs highlighted their structural plasticity, though 5-acetyl derivatives remained underrepresented in reviews despite early reports of bioactivities like calcium channel blockade and antiviral effects [2].
A paradigm shift occurred with the development of modified Biginelli protocols. The integration of acetyl acetone (a β-diketone) as a substrate circumvented limitations of β-keto esters, allowing direct installation of the 5-acetyl group. This advancement was critical for accessing 2-methylthio DHPMs, as dimethyl sulfate could simultaneously serve as a solvent and S-alkylating agent [2]. Concurrently, the emergence of green chemistry principles accelerated innovations such as solvent-free conditions, eco-catalysts (e.g., Cu(II)-loaded biomass from Pluchea sagittalis), and mechanochemical activation, improving yields of acetyl DHPMs to >85% while minimizing waste [5] [7].
The synthesis of 5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one epitomizes the strategic expansion of Biginelli chemistry into four-component reactions (4-CR). A landmark protocol combines aromatic aldehydes, acetylacetone, thiourea, and dimethyl sulfate in a one-pot sequence [2]:
Table 3: Impact of Substituents on 4-CR Yield
Aryl Aldehyde | Product | Yield (%) |
---|---|---|
Benzaldehyde | 1-(6-Methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyrimidin-5-yl)ethanone | 78 |
4-Nitrobenzaldehyde | 1-[6-Methyl-2-(methylsulfanyl)-4-(4-nitrophenyl)-1,4-dihydropyrimidin-5-yl]ethenone | 87 |
3-Hydroxy-4-methoxybenzaldehyde | 1-[4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-5-yl]ethenone | 70 |
The methylsulfanyl group is pivotal for post-synthetic diversification. Its displacement by nitrogen nucleophiles generates pharmaceutically relevant scaffolds:
Computational studies reveal that the 5-acetyl moiety enhances electrostatic complementarity with biological targets. Docking simulations of analogous 5-acetyl DHPMs in urease active sites (PDB: 4UBP) show Ni(II) coordination via carbonyl oxygen and hydrogen bonding with Ala440 and His593 residues, explaining their potent inhibition (IC50 = 3.70 ± 0.5 µM) relative to thiourea (IC50 = 21.25 ± 0.15 µM) [7].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6